molecular formula C23H28N4O5 B10988609 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one

Cat. No.: B10988609
M. Wt: 440.5 g/mol
InChI Key: RIGBTLGCWKNCED-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a furan ring, a pyridazinone core, and a piperazine moiety substituted with a trimethoxybenzyl group. These structural features suggest potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with a suitable electrophile.

    Substitution with Trimethoxybenzyl Group: The final step involves the substitution of the piperazine nitrogen with a 2,3,4-trimethoxybenzyl group, typically achieved through reductive amination or alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, and distillation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study the interactions of pyridazinone derivatives with biological targets. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.

Medicine

In medicinal chemistry, 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one could be investigated for its pharmacological properties

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure could impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    6-(furan-2-yl)-2-{[4-(benzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Similar structure but lacks the trimethoxybenzyl group.

    6-(furan-2-yl)-2-{[4-(methoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one: Contains a methoxybenzyl group instead of a trimethoxybenzyl group.

Uniqueness

The presence of the 2,3,4-trimethoxybenzyl group in 6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one distinguishes it from similar compounds. This group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

6-(furan-2-yl)-2-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]pyridazin-3-one

InChI

InChI=1S/C23H28N4O5/c1-29-20-8-6-17(22(30-2)23(20)31-3)15-25-10-12-26(13-11-25)16-27-21(28)9-7-18(24-27)19-5-4-14-32-19/h4-9,14H,10-13,15-16H2,1-3H3

InChI Key

RIGBTLGCWKNCED-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CN3C(=O)C=CC(=N3)C4=CC=CO4)OC)OC

Origin of Product

United States

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